molecular formula C11H12N2O B13588055 (S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol

(S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol

Cat. No.: B13588055
M. Wt: 188.23 g/mol
InChI Key: ZIXRQQSMRXAUAN-SECBINFHSA-N
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Description

(2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol: is an organic compound that features a quinoline ring attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol typically begins with quinoline derivatives and amino alcohols.

    Reaction Conditions: One common method involves the nucleophilic addition of an amino alcohol to a quinoline derivative under basic conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.

    Purification: The product is usually purified by recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods:

    Scale-Up: For industrial production, the synthesis is scaled up using batch or continuous flow reactors.

    Optimization: Reaction conditions are optimized to maximize yield and minimize by-products. This may involve adjusting temperature, pressure, and the concentration of reactants.

    Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol can undergo oxidation reactions to form quinoline-based ketones or aldehydes.

    Reduction: The compound can be reduced to form various quinoline-based alcohols or amines.

    Substitution: It can participate in substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Quinoline-based ketones and aldehydes.

    Reduction Products: Quinoline-based alcohols and amines.

    Substitution Products: Various quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biological Probes: It is used as a probe in biological studies to investigate cellular processes.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacology: Studies focus on its interaction with biological targets and its pharmacokinetic properties.

Industry:

    Material Science: (2S)-2-amino-2-(quinolin-2-yl)ethan-1-ol is used in the development of new materials with specific properties.

    Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It binds to certain receptors, modulating their activity and influencing cellular signaling pathways.

Mechanism:

    Binding: The compound binds to the active site of enzymes or receptors, blocking their normal function.

    Inhibition: By inhibiting enzyme activity or receptor function, it alters the biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    (2S)-2-amino-2-(quinolin-3-yl)ethan-1-ol: Similar structure but with the amino alcohol moiety attached at a different position on the quinoline ring.

    (2S)-2-amino-2-(quinolin-4-yl)ethan-1-ol: Another isomer with the amino alcohol moiety attached at the fourth position of the quinoline ring.

Uniqueness:

    Position of Substitution: The position of the amino alcohol moiety on the quinoline ring affects the compound’s reactivity and biological activity.

    Functional Groups: The presence of both amino and hydroxyl groups provides unique chemical properties, making it versatile in various applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2S)-2-amino-2-quinolin-2-ylethanol

InChI

InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2/t9-/m1/s1

InChI Key

ZIXRQQSMRXAUAN-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)[C@@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CO)N

Origin of Product

United States

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